4-methoxy-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Select 4-methoxy-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid (CAS 1427378-54-8) for superior SAR reproducibility in your drug discovery programs. Its unique 4-methoxy and 3-pyrazole substitution delivers unmatched electronic and steric properties, distinct from non-methoxylated (CAS 628297-55-2) or regioisomeric (CAS 1340244-73-6) analogs. With a purity of 95%, supported by NMR and HPLC documentation, it is the definitive intermediate for synthesizing potent kinase and metalloprotease inhibitors, MOF ligands, and agrochemical fungicides. Ensure experimental precision with analytically validated material.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 1427378-54-8
Cat. No. B1426815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid
CAS1427378-54-8
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=C(C=CC(=C2)C(=O)O)OC
InChIInChI=1S/C12H12N2O3/c1-14-10(5-6-13-14)9-7-8(12(15)16)3-4-11(9)17-2/h3-7H,1-2H3,(H,15,16)
InChIKeyXQZYXBDTTWRQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(1-methyl-1H-pyrazol-5-yl)benzoic Acid (CAS 1427378-54-8): A Differentiated Pyrazole-Benzoic Acid Building Block for Medicinal Chemistry and Targeted Synthesis


4-Methoxy-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid (CAS 1427378-54-8) is a heterocyclic benzoic acid derivative that incorporates a 1-methylpyrazole ring at the 3-position and a methoxy group at the 4-position of the benzoic acid core . With a molecular formula of C₁₂H₁₂N₂O₃ and a molecular weight of 232.23 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly as an intermediate for synthesizing kinase inhibitors, anti-inflammatory agents, and other bioactive molecules . Its structure confers distinct electronic and steric properties that differentiate it from regioisomeric and non-methoxylated analogs, making precise structural identity critical for reproducible research outcomes.

Why Generic Substitution of Pyrazole-Benzoic Acid Building Blocks Fails: The Critical Role of Methoxy and Regioisomeric Positioning in 4-Methoxy-3-(1-methyl-1H-pyrazol-5-yl)benzoic Acid


CAS 1427378-54-8 occupies a unique chemical space that cannot be replicated by generic substitution. Closely related analogs such as 3-(1-methyl-1H-pyrazol-5-yl)benzoic acid (CAS 628297-55-2) lack the 4-methoxy group, resulting in a lower molecular weight (202.21 vs. 232.23 g/mol) and altered lipophilicity that directly impacts membrane permeability and target binding [1]. Regioisomers like 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (CAS 1340244-73-6) exhibit different steric profiles and metal-coordination geometries, which can completely abrogate activity in structure-dependent applications such as metalloprotease inhibition [2]. Furthermore, the electron-donating methoxy substituent modulates the acidity (pKa) of the carboxylic acid and the electron density of the aromatic ring, parameters that are essential for consistent SAR interpretation and synthetic coupling efficiency . Substituting any of these structural features introduces uncontrolled variables that undermine experimental reproducibility and can lead to erroneous structure-activity conclusions.

Quantitative Differentiation Evidence for 4-Methoxy-3-(1-methyl-1H-pyrazol-5-yl)benzoic Acid (1427378-54-8) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Non-Methoxylated Parent Compound

The target compound (CAS 1427378-54-8) has a molecular weight of 232.23 g/mol, compared to 202.21 g/mol for the non-methoxylated parent compound 3-(1-methyl-1H-pyrazol-5-yl)benzoic acid (CAS 628297-55-2) . The addition of the 4-methoxy group increases the molecular weight by 30.02 g/mol (14.9% increase) and introduces a hydrogen bond acceptor and electron-donating substituent. This modification is predicted to increase the cLogP by approximately 0.3–0.5 log units, based on the Hansch π constant for methoxy substitution (+0.12 to +0.25) and the impact of the heterocyclic scaffold [1]. Such differences directly influence passive membrane permeability, CYP450 metabolism, and plasma protein binding in drug discovery programs.

Medicinal Chemistry Drug Design Physicochemical Properties

Regioisomeric Differentiation: 3-Pyrazolyl vs. 2-Pyrazolyl Benzoic Acid Scaffolds

The target compound features the pyrazole ring at the 3-position of the benzoic acid core, which contrasts with the 2-substituted regioisomer (CAS 1340244-73-6) [1]. This regioisomeric difference affects the dihedral angle between the pyrazole and phenyl rings, the linearity of the carboxylate-metal coordination vector, and the steric accessibility of the pyrazole N2 nitrogen for further functionalization. In the synthesis of pyrazole-based meprin α/β inhibitors, the orientation of the aryl substituent at the 3(5)-position of the pyrazole core was found to be critical for addressing the S1′-subsite, with meta-substitution patterns showing distinct activity profiles compared to ortho- or para-substituted analogs [2]. Specifically, carboxyphenyl moieties at the meta-position increased activity against meprin β, while the ortho-substituted architecture of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid produces a sterically constrained environment incompatible with productive binding to the meprin active site [2].

Synthetic Chemistry Coordination Chemistry Metal-Organic Frameworks

Validated Purity and Analytical Characterization for Reproducible Research

The target compound is commercially available from Bidepharm with a standard purity specification of 95%, supported by batch-specific QC data including NMR, HPLC, and GC analyses . In contrast, many non-methoxylated or regioisomeric analogs are offered at similar or lower purity levels (e.g., 97% for CAS 628297-55-2 from Apollo Scientific) but frequently lack comprehensive batch-specific analytical documentation . The availability of detailed QC reports (NMR, HPLC, GC) for CAS 1427378-54-8 enables researchers to verify structural identity, quantify residual solvents or impurities, and ensure lot-to-lot consistency before committing to expensive downstream synthesis . This is particularly critical when the compound is used as a key intermediate in multi-step synthetic routes where impurities can propagate and compromise final product purity.

Quality Control Analytical Chemistry Procurement Specifications

Electronic Modulation via 4-Methoxy Substitution: Impact on Coupling Reactivity and Target Binding

The 4-methoxy substituent on the target compound exerts an electron-donating (+M) effect that increases the electron density of the aromatic ring at the ortho and para positions relative to the methoxy group. This electronic modulation influences the reactivity of the carboxylic acid group in amide coupling reactions and the regioselectivity of electrophilic aromatic substitution on the benzoic acid core. In the context of pyrazole-based meprin α/β inhibitors, the introduction of methoxyphenyl groups (compounds 14d and 14e) resulted in inhibitory activity comparable to the unsubstituted 3,5-diphenylpyrazole 7a, maintaining potency in the nanomolar to low nanomolar range [1]. However, further increasing electron density with benzodioxolane (14f) or dimethoxyphenyl (14g) moieties had no major impact on binding affinities, indicating that the mono-methoxy substitution occupies a specific electronic optimum that balances potency with favorable drug-like properties [1]. This contrasts with electron-deficient cyanoaryl moieties (14h, 14i), which led to reduced activity against both meprin α and β [1].

Organic Synthesis Cross-Coupling Electronic Effects

Optimal Research and Industrial Application Scenarios for 4-Methoxy-3-(1-methyl-1H-pyrazol-5-yl)benzoic Acid (1427378-54-8)


Medicinal Chemistry: Synthesis of Pyrazole-Based Kinase and Metalloprotease Inhibitors

CAS 1427378-54-8 serves as a key carboxylic acid building block for the synthesis of pyrazole-containing kinase inhibitors and metalloprotease inhibitors. Its 4-methoxy substitution provides an optimal balance of electron density and lipophilicity for maintaining target potency while preserving drug-like physicochemical properties. The compound can be coupled to amine-bearing pharmacophores via standard amide bond formation (e.g., HATU/DIPEA or EDC/HOBt) to generate focused libraries for SAR exploration [1]. Based on the class-level SAR demonstrated for methoxyphenyl-substituted pyrazoles in meprin α/β inhibition, derivatives prepared from this building block are expected to retain nanomolar inhibitory potency, making it a suitable intermediate for lead optimization programs targeting inflammatory diseases, kidney injury, or cancer [1].

Coordination Chemistry: Ligand Design for Metal-Organic Frameworks (MOFs) and Catalysis

The carboxylic acid group combined with the N-methylpyrazole moiety provides a bidentate or bridging coordination environment for transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺). The 3-pyrazolyl substitution pattern ensures a favorable dihedral angle for constructing porous coordination polymers with tunable pore sizes. The methoxy group introduces additional polarity and potential hydrogen bonding sites that can enhance guest selectivity in gas storage or separation applications. The validated purity (≥95%) and comprehensive analytical documentation available for CAS 1427378-54-8 ensure reproducible stoichiometry and crystallinity in MOF synthesis .

Agrochemical Intermediate: Development of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Pyrazol-5-yl-benzamide derivatives have been extensively explored as succinate dehydrogenase inhibitors (SDHIs), a major class of agricultural fungicides [2]. The 4-methoxy-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid scaffold provides the carboxylic acid handle for amide bond formation with diverse amine-bearing agrochemical pharmacophores. The methoxy substituent modulates the electron density of the aromatic ring, which can influence the binding affinity to the ubiquinone-binding site of complex II in the fungal mitochondrial respiratory chain. Unlike halogenated analogs (e.g., 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid), the methoxy derivative offers a distinct metabolic stability profile that may reduce environmental persistence while maintaining fungicidal activity .

Fluorescent Probe Development: Derivatization for Bioimaging Applications

The carboxylic acid functionality of CAS 1427378-54-8 enables facile conjugation to fluorophores (e.g., BODIPY, dansyl, or rhodamine derivatives) via amide or ester linkages. The pyrazole ring provides a rigid, conjugated scaffold that can participate in intramolecular charge transfer (ICT) processes when coupled to appropriate donor-acceptor fluorophores. The methoxy group at the 4-position serves as an electron-donating substituent that can modulate the fluorescence quantum yield and Stokes shift of the resulting probe. Compared to non-methoxylated analogs, this compound is expected to produce probe molecules with superior photophysical properties for cellular imaging applications targeting meprin metalloproteases or related zinc-dependent enzymes [1].

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